
6-amino-3H-purine-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3H-purine-2,8-dione, also known as xanthine, is a heterocyclic aromatic compound that plays a significant role in medicinal chemistry. It is composed of fused six-membered and five-membered rings, specifically a pyrimidinedione ring and an imidazole ring. This compound is found naturally in plants like tea, coffee, and cocoa and is a fundamental framework for many alkaloids .
准备方法
Synthetic Routes and Reaction Conditions: One method for preparing 6-amino-3H-purine-2,8-dione involves reacting 6-amino-7-acetylpurine with an alkali at a temperature of 80°C to 100°C for 2 to 6 hours. The mixture is then treated with activated carbon for de-coloration, followed by neutralization with hydrochloric acid until the pH reaches 7 to 8. The solution is cooled to 0°C to 10°C, filtered, and the resulting filter cake is dried at 50°C to 100°C for 5 to 10 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 6-Amino-3H-purine-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the amino group or the purine ring, typically using halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include various substituted purines and pyrimidines, which have significant pharmacological activities .
科学研究应用
6-Amino-3H-purine-2,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in drug development.
Biology: It is involved in studying enzyme activities, particularly those related to purine metabolism.
Medicine: This compound and its derivatives are explored for their anticancer, anti-inflammatory, and analgesic properties
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of 6-amino-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound reduces the production of uric acid, making it useful in treating conditions like gout .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness: 6-Amino-3H-purine-2,8-dione is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit xanthine oxidase distinguishes it from other similar compounds .
属性
分子式 |
C5H3N5O2 |
|---|---|
分子量 |
165.11 g/mol |
IUPAC 名称 |
6-amino-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12) |
InChI 键 |
PGXVSGMNDAUSFY-UHFFFAOYSA-N |
规范 SMILES |
C12=NC(=O)N=C1NC(=O)N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12355670.png)
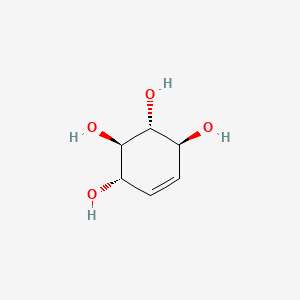
![5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B12355684.png)

![5-Chloro-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12355701.png)
![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)

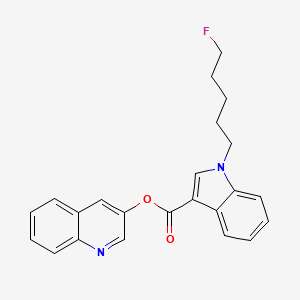
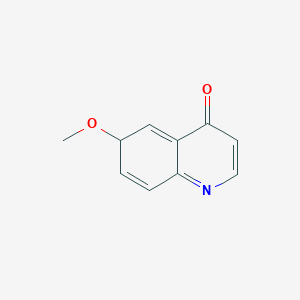
![2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B12355733.png)
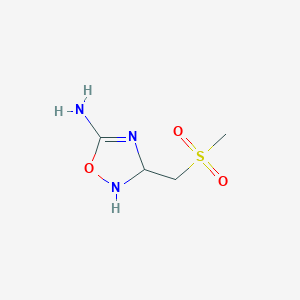

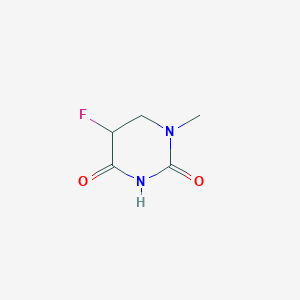
![2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B12355761.png)
